molecular formula C21H26N2O4S B2825597 (3-(Dimethylamino)phenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1704613-27-3

(3-(Dimethylamino)phenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone

Cat. No. B2825597
CAS RN: 1704613-27-3
M. Wt: 402.51
InChI Key: HXVHTFPSXDJUIZ-UHFFFAOYSA-N
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Description

(3-(Dimethylamino)phenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone, also known as DMAPT, is a synthetic compound that has gained attention in scientific research due to its potential as a cancer therapy agent.

Scientific Research Applications

Reactions and Synthesis

  • The compound's chemical structure allows for diverse reactions and synthetic applications. For instance, N-Phenylmaltimide reacted with chlorosulfonic acid to yield sulfonyl chlorides, which, when treated with dimethylamine, afford corresponding sulfonamides. This process showcases the compound's reactivity and potential in synthesizing sulfonamide-based molecules (Cremlyn & Nunes, 1987).

Antiestrogenic Activity

  • The structure is conducive to modifications that have demonstrated potent antiestrogenic activities, as illustrated by related compounds synthesized through acylation and Grignard reactions, highlighting its relevance in developing therapeutic agents (Jones et al., 1979).

Therapeutic Agent Synthesis

  • A linear bi-step approach was utilized to synthesize compounds with the said structure, targeting α-glucosidase enzyme inhibition and displaying considerable inhibitory activity. This emphasizes its potential in drug discovery and development for diseases such as diabetes (Muhammad Athar Abbasi et al., 2019).

Neuroprotective Activities

  • Aryloxyethylamine derivatives, structurally similar to the mentioned compound, were synthesized and showed significant neuroprotective effects against glutamate-induced cell death. This indicates potential applications in developing treatments for neurodegenerative disorders (Zhong et al., 2020).

Antimicrobial Activity

  • Derivatives of the compound were synthesized and exhibited good antimicrobial activity against various bacterial and fungal strains, suggesting its use in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Structural and Molecular Studies

  • The compound's structure has been subject to X-ray diffraction studies, revealing its crystalline form and providing insights into its molecular geometry. This knowledge is crucial for understanding its reactivity and potential applications in material science and pharmaceuticals (Naveen et al., 2015).

properties

IUPAC Name

[3-(dimethylamino)phenyl]-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-22(2)17-6-4-5-16(15-17)21(24)23-13-11-20(12-14-23)28(25,26)19-9-7-18(27-3)8-10-19/h4-10,15,20H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVHTFPSXDJUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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